molecular formula C3H2BrNSZn B1143191 2-Thiazolylzinc bromide CAS No. 173382-28-0

2-Thiazolylzinc bromide

Cat. No. B1143191
CAS RN: 173382-28-0
M. Wt: 229.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octenylboronic acid pinacol ester is a compound utilized in organic synthesis, especially in cross-coupling reactions, such as Suzuki-Miyaura couplings, which form carbon-carbon bonds critical in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of 1-alkenylboronic acid pinacol esters can be achieved through palladium-catalyzed cross-coupling reactions of bis(pinacolato)diboron with 1-alkenyl halides or triflates, which occurs in toluene at 50°C in the presence of potassium phenoxide and a palladium catalyst, leading to high yields with complete retention of the double bond configuration (Takagi et al., 2002).

Molecular Structure Analysis

The molecular structure of phenylboronic acid pinacol esters, including derivatives like 4-octenylboronic acid pinacol ester, indicates that these molecules may undergo out-of-plane distortion at the boron-carbon moiety in the excited state, which is responsible for their phosphorescence properties (Shoji et al., 2017).

Chemical Reactions and Properties

Arylboronic esters, including 4-octenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature, a property that is remarkable given that phosphorescent organic molecules typically require heavy atoms or carbonyl groups (Shoji et al., 2017).

Physical Properties Analysis

The stability of phenylboronic pinacol esters in physiological conditions is crucial, especially for their potential pharmacological applications, as they are susceptible to hydrolysis at physiological pH, which considerably accelerates their reaction rate (Achilli et al., 2013).

Chemical Properties Analysis

Facile synthesis of poly(ester-amide)s incorporating phenylboronic acid esters through Passerini multicomponent polymerization demonstrates the reactivity and potential application of boronic acid esters in creating polymers responsive to oxidative triggers like hydrogen peroxide (Cui et al., 2017).

2-Thiazolylzinc Bromide

2-Thiazolylzinc bromide is a functional organozinc compound used in organic chemistry for the synthesis of thiazole-containing molecules, which are significant in pharmaceuticals due to their biological activities.

Synthesis Analysis

Direct preparation of 2-benzothiazolylzinc bromide demonstrates a facile method for synthesizing 2-substituted benzothiazole derivatives, highlighting the utility of organozinc reagents in organic synthesis (Park et al., 2014).

Molecular Structure Analysis

Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts reveal the structural diversity and complexity that can be achieved with thiazole scaffolds, providing insight into the versatility of thiazole chemistry (Hassan et al., 2020).

Chemical Reactions and Properties

The synthesis of 2-aminothiazoles and thiazolo[3,2-a]pyrimidin-5-ones through domino alkylation-cyclization reactions showcases the reactivity and potential applications of thiazolyl compounds in creating heterocyclic structures with potential biological activity (Castagnolo et al., 2009).

Physical Properties Analysis

Not directly covered but could be inferred from the general stability and reactivity patterns of thiazolyl compounds in synthesis and their interactions in biological systems.

Chemical Properties Analysis

The development and application of thiazolylzinc intermediates in organic synthesis, as demonstrated in the direct preparation of 2-benzothiazolylzinc bromide, illustrate the chemical versatility and potential of thiazole derivatives in constructing complex organic molecules (Park et al., 2014).

Scientific Research Applications

  • Anti-Diabetic Agents : The conversion of indolyl butanoic acid into various analogs, including 1,3,4-oxadiazole-2-thiol analogs, demonstrates potential as anti-diabetic agents. These compounds exhibited good to moderate inhibition potential against the α-glucosidase enzyme, with low cytotoxicity, making them potential lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).

  • Apoptosis in Cancer Cells : A derivative from the dithio-carbamate family, 2-NDC, showed anti-proliferative and apoptosis-inducing effects on human leukemia K562 cells. The compound inhibited cell viability and proliferation in a dose and time-dependent manner, demonstrating potential as a pharmaceutical agent for treating leukemia (Khoshtabiat et al., 2016).

  • Antibacterial Activity : The study of active compounds from plant essential oils, including thiazolyl blue tetrazolium bromide (MTT), revealed potential antibacterial agents against Escherichia coli and Listeria innocua. Some combinations of these compounds exhibited synergistic effects, suggesting their use in antibacterial therapies (Requena et al., 2019).

  • Prevention of Vascular Advanced Glycation End-Product Accumulation : N-phenacylthiazolium bromide, a thiazolium compound, was found to prevent the accumulation of advanced glycation end-products (AGEs) in blood vessels. This has implications for treating diabetic vascular complications (Cooper et al., 2000).

  • Induction of Apoptosis in Cancer Cells : Thiazolides, including bromo-derivatives, induced apoptosis in colon cancer cells and human foreskin fibroblasts, suggesting their potential as novel cancer therapeutics. These compounds were observed to induce typical signs of apoptosis, such as nuclear condensation and DNA fragmentation (Müller et al., 2008).

  • Hypoxia-Activated Prodrug : TH-302, a hypoxia-activated prodrug of bromo-isophosphoramide mustard, showed broad-spectrum activity and hypoxia-selective activation in human cancer cell lines. This compound represents a promising approach for targeting hypoxic tumor cells (Meng et al., 2011).

  • Antitumor Agents : Novel pyridinyl-4,5-2H-isoxazole derivatives, including thiazolyl blue tetrazolium bromide analogs, exhibited potent anti-proliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Yang et al., 2017).

Safety and Hazards

2-Thiazolylzinc bromide is classified as a highly flammable liquid and vapor. It releases flammable gases when in contact with water, which may ignite spontaneously . The compound is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . 2-Thiazolylzinc bromide is also suspected of causing cancer .

properties

IUPAC Name

bromozinc(1+);2H-1,3-thiazol-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2NS.BrH.Zn/c1-2-5-3-4-1;;/h1-2H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORIBCPQDAVKHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS[C-]=N1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNSZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazolylzinc bromide

CAS RN

173382-28-0
Record name 173382-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.